Cas no 1704064-02-7 (3-Fluoro-4-((methylamino)methyl)phenylboronic acid)

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a boronic acid derivative featuring both fluorine and methylamino substituents on its aromatic ring. This compound is valuable in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group's reactivity with aryl halides, enabling the synthesis of biaryl structures. The fluorine substituent enhances stability and influences electronic properties, while the methylamino group provides potential for further functionalization. Its well-defined structure and purity make it suitable for pharmaceutical and materials science research, particularly in the development of bioactive molecules or advanced organic frameworks. Proper handling under inert conditions is recommended to preserve its reactivity.
3-Fluoro-4-((methylamino)methyl)phenylboronic acid structure
1704064-02-7 structure
Product name:3-Fluoro-4-((methylamino)methyl)phenylboronic acid
CAS No:1704064-02-7
MF:C8H11BFNO2
MW:182.987845659256
MDL:MFCD28384233
CID:4703237

3-Fluoro-4-((methylamino)methyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-((methylamino)methyl)phenylboronic acid
    • FCH3160838
    • AM87821
    • 3-Fluoro-4-((methylamino)methyl)phenylboronic acid
    • MDL: MFCD28384233
    • Inchi: 1S/C8H11BFNO2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10/h2-4,11-13H,5H2,1H3
    • InChI Key: DYMKRRPJRFKQLQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(B(O)O)C=CC=1CNC

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Topological Polar Surface Area: 52.5

3-Fluoro-4-((methylamino)methyl)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
148151-500mg
3-Fluoro-4-((methylamino)methyl)phenylboronic acid, 95%
1704064-02-7 95%
500mg
$574.00 2023-09-10
TRC
F122330-100mg
3-Fluoro-4-((methylamino)methyl)phenylboronic acid
1704064-02-7
100mg
$ 425.00 2022-06-05
eNovation Chemicals LLC
D626208-1g
3-fluoro-4-((methylamino)methyl)phenylboronic acid
1704064-02-7 97%
1g
$1520 2025-02-27
TRC
F122330-50mg
3-Fluoro-4-((methylamino)methyl)phenylboronic acid
1704064-02-7
50mg
$ 255.00 2022-06-05
Matrix Scientific
148151-1g
3-Fluoro-4-((methylamino)methyl)phenylboronic acid, 95%
1704064-02-7 95%
1g
$816.00 2023-09-10
eNovation Chemicals LLC
D626208-500mg
3-fluoro-4-((methylamino)methyl)phenylboronic acid
1704064-02-7 97%
500mg
$268 2023-09-03
eNovation Chemicals LLC
D626208-1g
3-fluoro-4-((methylamino)methyl)phenylboronic acid
1704064-02-7 97%
1g
$1520 2025-02-27
eNovation Chemicals LLC
D626208-1g
3-fluoro-4-((methylamino)methyl)phenylboronic acid
1704064-02-7 97%
1g
$1520 2024-05-24

Additional information on 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Recent Advances in the Application of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) in Chemical Biology and Pharmaceutical Research

The compound 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative is characterized by the presence of a fluorine atom and a methylaminomethyl group on the phenyl ring, which enhances its reactivity and binding affinity towards various biological targets. Recent studies have explored its potential in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in the synthesis of novel therapeutic agents.

One of the most notable applications of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is its role in the design of covalent inhibitors. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of proteases, making it a valuable scaffold for targeting enzymes such as thrombin, trypsin, and elastase. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against thrombin, with IC50 values in the low nanomolar range. The fluorine substitution was found to significantly improve the metabolic stability of the inhibitors, addressing a common challenge in the development of boronic acid-based drugs.

In addition to its applications in protease inhibition, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid has been investigated for its potential in targeted drug delivery systems. Researchers have utilized its boronic acid group to form dynamic covalent bonds with diols, enabling the development of pH-responsive drug carriers. A recent study in Advanced Materials highlighted the use of this compound in the synthesis of boronate ester-linked nanoparticles, which demonstrated controlled release of anticancer drugs in the acidic tumor microenvironment. This approach offers a promising strategy for improving the specificity and efficacy of chemotherapy.

Furthermore, the compound's utility extends to the field of chemical biology, where it has been employed as a molecular probe for studying protein-ligand interactions. Its fluorescent properties, when conjugated with appropriate fluorophores, allow for real-time monitoring of binding events. A 2022 publication in ACS Chemical Biology reported the development of a fluorescent derivative of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, which was used to visualize the dynamics of carbohydrate-binding proteins in live cells. This technique provides valuable insights into the spatial and temporal regulation of glycosylation processes.

Despite these advancements, challenges remain in the optimization of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid-based compounds for clinical use. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. However, the compound's versatility and the growing body of research supporting its applications suggest a bright future in drug discovery and chemical biology. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential.

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